N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and an acetamide-linked 3-chloro-4-fluorophenyl moiety at position 1. This structure combines a heterocyclic scaffold with halogenated aromatic substituents, a design strategy common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C23H19ClFN3O3S |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-16-5-6-18(25)17(24)10-16/h3-10H,11-12H2,1-2H3,(H,26,29) |
InChI Key |
IWOPTJGKUFCPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is constructed via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example:
$$
\text{2-Amino-5-methylthiophene-3-carboxylate} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Thieno[3,2-d]pyrimidine-2,4-dione}
$$
Key parameters:
Introduction of the 3,4-Dimethylbenzyl Group
The 3,4-dimethylbenzyl moiety is introduced via N-alkylation using 3,4-dimethylbenzyl chloride/bromide. Optimization data from analogous systems suggest:
| Condition | Specification | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 80–90°C | |
| Reaction Time | 12–16 hours | |
| Yield | 58–63% |
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloroacetamide Intermediate
Reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in dichloromethane:
$$
\text{3-Chloro-4-fluoroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide}
$$
Optimized Conditions :
- Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0–5°C (initial), then 25°C
- Yield : 85–89%
Final Coupling Reaction
The thieno[3,2-d]pyrimidine intermediate and acetamide side chain are coupled via nucleophilic substitution:
$$
\text{3-(3,4-Dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4-dione} + \text{2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide} \xrightarrow{\text{Base}} \text{Target Compound}
$$
| Parameter | Optimized Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility |
| Base | Cesium carbonate | 73% yield |
| Temperature | 60°C | Prevents decomposition |
| Reaction Time | 8 hours | Complete conversion |
Purification and Crystallization
Recrystallization from Mixed Solvents
Patent data outlines a crystallization protocol using:
- Solvent System : Isobutyl acetate/nitromethane (3:1 v/v)
- Temperature Gradient : 60°C → 25°C
- Purity : >99.5% (HPLC)
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves residual byproducts, enhancing enantiomeric purity.
Analytical Characterization Summary
| Technique | Key Data | Source |
|---|---|---|
| $$ ^1\text{H NMR} $$ | δ 8.21 (s, 1H, pyrimidine-H) | |
| HPLC | t$$ _R $$=14.2 min (C18, 70:30 MeOH:H$$ _2$$O) | |
| HRMS | m/z 527.0921 [M+H]$$ ^+ $$ (calc. 527.0918) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications
- Structural Flexibility: The thieno[3,2-d]pyrimidine core balances rigidity and solubility, while halogenated aryl groups enhance target affinity.
- Lumping Strategy : Compounds with similar substituents (e.g., 3-chloro-4-fluorophenyl) but divergent cores could be grouped for structure-activity relationship (SAR) studies, as suggested by lumping principles in .
- Crystallography Insights : Dihedral angles and hydrogen-bonding patterns (e.g., N–H⋯O in ) inform strategies to optimize crystallinity and bioavailability .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
A robust synthetic route requires optimizing coupling agents, protecting groups, and purification methods. For example, carbodiimide-based reagents (e.g., EDC·HCl) combined with HOBt are effective for amide bond formation, as demonstrated in analogous pyrimidine-acetamide syntheses . Sequential steps should include:
- Activation of carboxylic acid intermediates.
- Nucleophilic substitution or cyclization for the thienopyrimidine core.
- Final purification via column chromatography or recrystallization using solvent mixtures (e.g., dichloromethane/ethyl acetate) .
Q. How can structural characterization be validated for this compound?
Use a multi-technique approach:
- NMR : Confirm regiochemistry via and NMR peak assignments (e.g., acetamide protons at δ 2.1–2.5 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolve stereoelectronic effects and intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing the crystal lattice) .
- HRMS : Verify molecular weight with <2 ppm error .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for thienopyrimidine derivatives targeting ATP-binding pockets .
- Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacterial strains .
- Data should be normalized to positive controls (e.g., ciprofloxacin for antimicrobial studies).
Advanced Research Questions
Q. How can synthetic yields be improved for the thienopyrimidine core?
Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency (e.g., 30% yield increase in pyrimidine derivatives under 150°C/20 min) .
- Catalyst optimization : Use Pd(OAc)/Xantphos for cross-coupling steps, achieving >80% yield in analogous systems .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. How should crystallographic data discrepancies (e.g., unit cell parameters) be resolved?
Address inconsistencies via:
- Temperature control : Crystallize at 4°C to slow nucleation and improve crystal quality .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts contributing to packing stability) .
- DFT calculations : Compare experimental and theoretical bond lengths/angles to identify steric strain .
Q. What computational methods predict SAR for substituent modifications?
Combine:
- Docking studies : AutoDock Vina or Glide to map interactions with target proteins (e.g., hydrophobic pockets accommodating 3,4-dimethylbenzyl groups) .
- QSAR models : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity .
- ADMET prediction : SwissADME to assess bioavailability and toxicity risks for fluorophenyl derivatives .
Q. How can contradictory bioactivity data (e.g., low in vitro vs. high in vivo efficacy) be analyzed?
Investigate:
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation .
- Prodrug potential : Assess if carboxylate or ester derivatives improve permeability (e.g., logP <3 for CNS penetration) .
- Off-target profiling : Use BioMap® panels to rule out non-specific binding .
Notes
- Avoid abbreviations; use full chemical names (e.g., "N-(3-chloro-4-fluorophenyl)").
- Methodological rigor is prioritized over speculative conclusions.
- Cross-validate findings with orthogonal techniques (e.g., NMR + X-ray) to mitigate data conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
